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molecular formula C7H6ClFO B067832 5-Chloro-2-fluorobenzyl alcohol CAS No. 188723-58-2

5-Chloro-2-fluorobenzyl alcohol

Cat. No. B067832
M. Wt: 160.57 g/mol
InChI Key: GTHWNKHWLSRSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06245761B1

Procedure details

A solution of 2-fluoro-5-chlorobenzyl alcohol (1.28 g, 7.97 mmol) in diethyl ether (26 ml) was treated with triphenylphosphine (2.72 g, 10.36 mmol), followed by carbon tetrabromide (3.44 g, 10.36 mmol). The resultant suspension was stirred for 3.5 hours, then filtered, washing with diethyl ether. The filtrate was concentrated, then passed through a plug of silica to remove triphenylphosphate. The residue was then purified by liquid chromatography affording 2.0 grams of a clear oil.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[CH2:4]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:31]>C(OCC)C>[F:1][C:2]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[CH2:4][Br:31]

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
FC1=C(CO)C=C(C=C1)Cl
Name
Quantity
2.72 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.44 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove triphenylphosphate
CUSTOM
Type
CUSTOM
Details
The residue was then purified by liquid chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CBr)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 112.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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